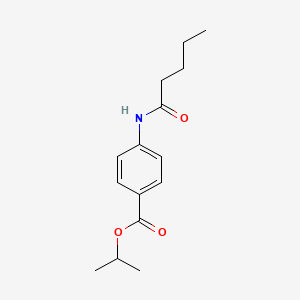
2-(2-mercapto-1H-benzimidazol-1-yl)-N-(4-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-mercapto-1H-benzimidazol-1-yl)-N-(4-methylphenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of benzimidazole derivatives and has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.
Mecanismo De Acción
The mechanism of action of 2-(2-mercapto-1H-benzimidazol-1-yl)-N-(4-methylphenyl)acetamide involves its ability to interact with various biological targets such as enzymes, receptors, and DNA. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest, and also exhibits antibacterial activity by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are key factors in the development of various diseases. Additionally, it has been shown to possess neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(2-mercapto-1H-benzimidazol-1-yl)-N-(4-methylphenyl)acetamide in lab experiments include its high potency and specificity towards its biological targets, as well as its ability to exhibit multiple biological activities. However, its limitations include its low solubility in aqueous solutions, which can affect its bioavailability and limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research and development of 2-(2-mercapto-1H-benzimidazol-1-yl)-N-(4-methylphenyl)acetamide. These include:
1. Further studies to elucidate its mechanism of action and identify its biological targets.
2. Development of new derivatives with improved solubility and bioavailability.
3. Investigation of its potential applications in the treatment of neurodegenerative diseases.
4. Development of new therapeutic agents based on its structure and biological activities.
5. Investigation of its potential applications in the field of agriculture as a pesticide or herbicide.
In conclusion, this compound is a promising compound with potential applications in various fields of research. Its unique structure and biological activities make it an attractive candidate for the development of new therapeutic agents and its further research can lead to significant advancements in the field of medicine.
Métodos De Síntesis
The synthesis of 2-(2-mercapto-1H-benzimidazol-1-yl)-N-(4-methylphenyl)acetamide involves the reaction between 2-mercapto-1H-benzimidazole and 4-methylphenylacetyl chloride in the presence of a suitable base. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the resulting product is purified by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
2-(2-mercapto-1H-benzimidazol-1-yl)-N-(4-methylphenyl)acetamide has been extensively studied for its potential applications in the field of medicine. It has been shown to possess antimicrobial, anticancer, and antioxidant properties, making it a promising candidate for the development of new therapeutic agents.
Propiedades
IUPAC Name |
N-(4-methylphenyl)-2-(2-sulfanylidene-3H-benzimidazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-11-6-8-12(9-7-11)17-15(20)10-19-14-5-3-2-4-13(14)18-16(19)21/h2-9H,10H2,1H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNUNABZQIBKHFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[(4-oxo-3(4H)-quinazolinyl)acetyl]amino}benzoic acid](/img/structure/B5761728.png)
![1-[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]-2-imino-4-imidazolidinone](/img/structure/B5761734.png)
![3-[2-(2-chloro-5-methylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5761747.png)
![N'-{[(2,3-dimethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5761754.png)


![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-5-quinolinylacetamide](/img/structure/B5761768.png)

![[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetic acid](/img/structure/B5761797.png)

![N-[4-(aminosulfonyl)benzyl]-2-methyl-3-furamide](/img/structure/B5761816.png)


